molecular formula C17H20ClNO B1656764 1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride CAS No. 5409-63-2

1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride

Cat. No.: B1656764
CAS No.: 5409-63-2
M. Wt: 289.8 g/mol
InChI Key: ZLBBNTLIRYOJMR-UHFFFAOYSA-N
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Description

1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride typically involves the reaction of 1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques is common to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent or as a model compound in drug development.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Biological Activity

1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride, commonly referred to as a biphenyl compound, is notable for its unique structural properties and potential biological activities. Its chemical formula is C17H19ClNC_{17}H_{19}ClN with a CAS number of 5409-63-2. This compound is synthesized through various chemical reactions, including oxidation, reduction, and substitution processes, which are essential for its application in medicinal chemistry and biological research.

Chemical Structure

The compound features a biphenyl moiety attached to a dimethylamino group through a propanone linkage. The molecular structure can be represented as follows:

InChI InChI 1S C17H19NO ClH c1 18 2 13 12 17 19 16 10 8 15 9 11 16 14 6 4 3 5 7 14 h3 11H 12 13H2 1 2H3 1H\text{InChI }\text{InChI 1S C17H19NO ClH c1 18 2 13 12 17 19 16 10 8 15 9 11 16 14 6 4 3 5 7 14 h3 11H 12 13H2 1 2H3 1H}

Synthesis Methods

The synthesis typically involves the reaction of the corresponding propanone with hydrochloric acid under controlled conditions to yield the hydrochloride salt. This process often requires specific solvents and temperature control to maximize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It may influence enzyme activities and signal transduction mechanisms, although detailed studies are required to elucidate the exact pathways involved.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Anticancer Activity : Some biphenyl derivatives have shown potential in inhibiting cancer cell proliferation.
CompoundActivityReference
Compound AIC50 = 25 nM against cancer cells
Compound BAntitumor activity in xenograft models
  • Antimicrobial Properties : Certain derivatives demonstrate selective activity against bacterial pathogens.

Case Studies and Research Findings

Recent studies have explored the biological potential of related compounds. For instance:

  • Antichlamydial Activity : A study reported that similar compounds exhibited selective activity against Chlamydia species, suggesting that modifications in the biphenyl structure could enhance antimicrobial efficacy .
  • Cancer Research : Investigations into indenoquinoxaline derivatives indicated that structural analogs of biphenyl compounds could suppress inflammation and tumor growth in preclinical models .
  • Enzyme Interaction Studies : Research has shown that certain biphenyl derivatives can modulate enzyme activities involved in metabolic pathways, indicating their potential as therapeutic agents .

Comparative Analysis

When compared to other similar compounds, this compound stands out due to its unique biphenyl structure which imparts distinct reactivity patterns:

CompoundStructureKey Activity
3-(Dimethylamino)-1-(phenyl)propanoneSimple phenyl groupModerate activity
1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propanoneBiphenyl structureEnhanced selectivity

Properties

IUPAC Name

3-(dimethylamino)-1-(4-phenylphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-18(2)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-11H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBBNTLIRYOJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90488878
Record name 1-([1,1'-Biphenyl]-4-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5409-63-2
Record name 1-Propanone, 1-[1,1′-biphenyl]-4-yl-3-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5409-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 12501
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC12501
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-([1,1'-Biphenyl]-4-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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